molecular formula C5H9ClF3NO2 B1418015 Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 1007583-54-1

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No. B1418015
M. Wt: 207.58 g/mol
InChI Key: LGGNXCVKSJMQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO2 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A method specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid was disclosed. The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride” is represented by the formula C5H9ClF3NO2 . The average mass of the molecule is 207.579 Da and the monoisotopic mass is 207.027390 Da .

Scientific Research Applications

1. Synthesis of Fluorinated Amino Acids

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride plays a crucial role in the stereoselective synthesis of fluorinated amino acids, which are valuable in various scientific applications. Pigza, Quach, and Molinski (2009) describe a process for synthesizing (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves several steps, including the conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement, highlighting the importance of this compound in creating fluorinated amino acids (Pigza, Quach, & Molinski, 2009).

2. Asymmetric Synthesis

In another study, Han et al. (2019) discuss an asymmetric synthesis method for (S)-2-Amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design. This method is specifically developed for large-scale preparation, employing a recyclable chiral auxiliary to form a corresponding Ni(II) complex, demonstrating the compound's significance in large-scale asymmetric synthesis (Han et al., 2019).

3. Enantioselective Synthesis

Jiang, Qin, and Qing (2003) developed an enantioselective synthesis for both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This synthesis involves a sequence of reactions including trifluoromethylation and Sharpless asymmetric dihydroxylation, showcasing the compound's role in producing enantiomerically pure amino acids (Jiang, Qin, & Qing, 2003).

4. Enzymatic Hydrolysis

Ayi, Guedj, and Septe (1995) investigated the enzymatic hydrolysis of methyl d,l-3,3-difluorophenyl alanate and methyl d,l-3,3-difluoro-2-aminobutanoate. This study contributes to understanding the enzymatic behavior of methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride derivatives, particularly in the context of producing enantiomerically pure amino acids (Ayi, Guedj, & Septe, 1995).

properties

IUPAC Name

methyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGNXCVKSJMQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

CAS RN

1007583-54-1
Record name methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.186 g (6.127 mmol) of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride (1:1) were initially charged in 11.6 ml of methanol which had been saturated with hydrogen chloride, and the mixture was stirred under reflux for 4 h. The reaction solution was concentrated and dried under high vacuum. This gave 1.275 g of the target compound (100% of theory).
Quantity
1.186 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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